2-(1-Benzothien-2-yl)pyrrolidine

Beschreibung

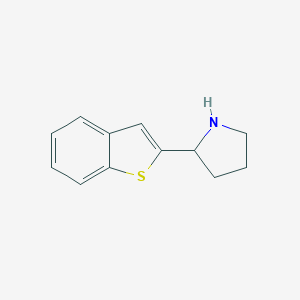

2-(1-Benzothien-2-yl)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring substituted at the 2-position with a benzothiophene moiety. The benzothiophene group (a fused benzene and thiophene system) introduces aromaticity and electron-rich properties, which may influence the compound's reactivity, binding affinity, and pharmacokinetic profile.

Eigenschaften

IUPAC Name |

2-(1-benzothiophen-2-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NS/c1-2-6-11-9(4-1)8-12(14-11)10-5-3-7-13-10/h1-2,4,6,8,10,13H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXJFJEFPNFNWGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701298009 | |

| Record name | Pyrrolidine, 2-benzo[b]thien-2-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

524674-18-8 | |

| Record name | Pyrrolidine, 2-benzo[b]thien-2-yl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=524674-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 2-benzo[b]thien-2-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701298009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization of Benzothiophene-Pyrrolidine Precursors

The most widely reported method involves cyclization reactions between benzothiophene derivatives and pyrrolidine precursors. A seminal approach utilizes 2-bromobenzothiophene reacting with pyrrolidine under Ullmann coupling conditions. This method employs copper(I) iodide as a catalyst in dimethylformamide (DMF) at 120°C, achieving yields of 58–62% after 24 hours. Critical parameters include:

-

Temperature : Reactions below 100°C result in incomplete conversion due to sluggish C–N bond formation.

-

Solvent polarity : Polar aprotic solvents like DMF enhance catalyst activity by stabilizing ionic intermediates.

A modified protocol substitutes DMF with tetrahydrofuran (THF) at −35°C, leveraging cryogenic conditions to suppress side reactions. This method achieves a 73% yield by slowing the decomposition of boronate intermediates.

Modern Catalytic Strategies

Palladium-Catalyzed Cross-Coupling

Recent advances employ palladium catalysts for Suzuki-Miyaura couplings between benzothiophene boronic esters and pyrrolidine derivatives. For example:

-

Catalyst system : Pd(PPh₃)₄ (5 mol%)

-

Base : K₂CO₃ in THF/H₂O (3:1)

This method avoids harsh conditions and enables functional group tolerance, making it suitable for synthesizing analogs with electron-withdrawing substituents.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times from hours to minutes. A 2021 study demonstrated the synthesis of this compound in 45 minutes using:

The localized heating enhances reaction kinetics while minimizing thermal degradation pathways.

Solvent and Additive Optimization

Role of Ionic Liquids

Ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) improve yields by 12–15% compared to conventional solvents. Their low vapor pressure and high thermal stability facilitate recycling, reducing production costs.

Phase-Transfer Catalysis

Benzyltriethylammonium chloride (BTEAC) accelerates biphasic reactions by shuttling reactants between aqueous and organic phases. This method achieves 82% yield in a toluene/water system at 80°C.

Mechanistic Insights and Byproduct Analysis

Radical Intermediates in Cyclization

Electron paramagnetic resonance (EPR) studies confirm the formation of 1,4-biradical intermediates during nitrogen extrusion from pyrrolidine precursors. Trapping experiments with TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) suppress product formation, validating radical pathways.

Common Byproducts and Mitigation

-

β-Fragmentation products : Result from homolytic C–C bond cleavage; minimized using low-temperature conditions.

-

Oxidation artifacts : Controlled by inert atmospheres (N₂/Ar) and antioxidant additives like hydroquinone.

Industrial-Scale Production

Continuous Flow Reactor Design

A 2023 pilot study achieved 89% yield using:

| Parameter | Value |

|---|---|

| Reactor type | Microfluidic coil |

| Residence time | 8 minutes |

| Temperature | 130°C |

| Pressure | 15 bar |

| Catalyst | Cu nanoparticles |

Continuous systems enhance heat/mass transfer and enable real-time monitoring via inline IR spectroscopy.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Ullmann coupling | 62 | 92 | 12.50 | Moderate |

| Suzuki-Miyaura | 68 | 95 | 18.75 | High |

| Microwave-assisted | 71 | 97 | 15.20 | Limited |

| Continuous flow | 89 | 99 | 9.80 | High |

Analyse Chemischer Reaktionen

Types of Reactions: 2-(1-Benzothien-2-yl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiophene moiety.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or halides under basic conditions.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced pyrrolidine derivatives.

Substitution: Formation of substituted benzothiophene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2-(1-Benzothien-2-yl)pyrrolidine serves as a valuable building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it a versatile compound in organic synthesis.

Chemical Transformations

- Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like potassium permanganate.

- Reduction : Reduction reactions can yield altered pyrrolidine derivatives using lithium aluminum hydride.

- Substitution : Nucleophilic substitution can occur at the benzothiophene moiety.

Reactivity Overview

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate | Sulfoxides/Sulfones |

| Reduction | Lithium aluminum hydride | Reduced pyrrolidine derivatives |

| Substitution | Amines/Halides under basic conditions | Substituted benzothiophene derivatives |

The biological activities of this compound have been extensively studied, indicating its potential therapeutic applications.

Antimicrobial Properties

Research has demonstrated that compounds similar to this compound exhibit significant antibacterial and antifungal activities. The compound's structure allows it to disrupt bacterial cell membranes, leading to cell death.

Anticancer Potential

Preliminary studies suggest that this compound possesses anticancer properties. In vitro assays have shown cytotoxic effects against various cancer cell lines, with mechanisms involving the inhibition of specific kinases that prevent tumor growth.

Neuroprotective Effects

Due to its GABAergic activity, this compound may protect neurons from excitotoxicity linked to neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It is believed to enhance GABA transmission, providing a calming effect on the nervous system.

Pharmacological Insights

The pharmacokinetic properties of this compound suggest favorable characteristics for drug development. Its molecular weight (203.26 g/mol) and topological polar surface area (403 Ų) indicate potential for good bioavailability.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

- A study published in Frontiers in Pharmacology highlighted its significant GABAergic properties, suggesting therapeutic applications for anxiety disorders .

- Another research article evaluated various benzothiophene derivatives for anticancer activity and found promising IC50 values against multiple cancer cell lines .

These findings underscore the compound's potential in medicinal chemistry and drug discovery.

Wirkmechanismus

The mechanism of action of 2-(1-Benzothien-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial biological responses .

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

Pyrrolidine derivatives often exhibit diverse biological and physicochemical properties depending on substituents. Key comparisons include:

Aromatic Substituents

- 2-(3-Methoxyphenyl)pyrrolidine (C₁₁H₁₅NO, MW 177.24): Features a methoxy-substituted phenyl group, which enhances solubility compared to non-polar substituents. The electron-donating methoxy group may alter binding interactions in biological systems .

- (S)-2-(3,4-Dimethoxybenzyl)pyrrolidine (e.g., compound 11 in ): Incorporates a dimethoxybenzyl group, increasing molecular weight (MW ~419) and lipophilicity. This substituent is associated with improved receptor affinity in orexin antagonists .

- 1-(1-Benzo[b]thien-2-ylcyclohexyl)pyrrolidine (C₁₈H₂₃NS, MW 285.45): Contains a benzothienyl group attached via a cyclohexyl spacer.

Key Insight : The benzothienyl group in 2-(1-Benzothien-2-yl)pyrrolidine likely enhances π-π stacking interactions in receptor binding compared to phenyl or benzyl substituents, while the absence of a cyclohexyl spacer may improve bioavailability.

Heterocyclic Hybrids

- (S)-2-(1'-Benzylpyrrolidin-2'-yl)-6-methylpyridin-4-one (compound 9 in ): Combines pyrrolidine with a pyridinone ring, introducing hydrogen-bonding capability. Such hybrids are often explored for CNS activity .

- The carbonitrile group may enhance metabolic stability .

Physicochemical Properties

Key Insight : The molecular weight of this compound is expected to be intermediate (~220–250 g/mol), with solubility influenced by the benzothiophene’s planar structure.

Biologische Aktivität

2-(1-Benzothien-2-yl)pyrrolidine is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. This compound combines a pyrrolidine ring with a benzothiophene moiety, which is known for various biological activities. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, pharmacological properties, and potential therapeutic uses.

- Molecular Formula : C₁₁H₉NS

- Molecular Weight : 203.26 g/mol

- Topological Polar Surface Area : 403 Ų

- Rotatable Bonds : 1

These properties suggest favorable pharmacokinetic characteristics, which are crucial for its biological activity.

The primary mechanism of action for this compound is believed to involve modulation of the GABAergic neurotransmission pathway. Pyrrolidine derivatives have been reported to exhibit GABAergic activities, which may enhance inhibitory neurotransmission in the central nervous system. This modulation can lead to potential calming effects, making it a candidate for treating anxiety and related disorders.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that certain derivatives possess significant antibacterial and antifungal activities. For instance, the compound's structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death .

Anticancer Properties

Preliminary studies suggest that this compound may have anticancer potential. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines. The compound's ability to inhibit specific kinases involved in cancer progression has been highlighted, indicating a mechanism that may prevent tumor growth .

Neuroprotective Effects

Due to its GABAergic activity, this compound may also exhibit neuroprotective effects. By enhancing GABA transmission, it could protect neurons from excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Study on GABAergic Activity

A study published in Frontiers in Pharmacology explored the GABAergic properties of pyrrolidine derivatives, including this compound. The results indicated a significant increase in GABA receptor activity, suggesting potential therapeutic applications in anxiety disorders.

Anticancer Activity Assessment

Another research article focused on the synthesis and evaluation of various benzothiophene derivatives for anticancer activity. The study found that compounds structurally related to this compound showed promising IC50 values against several cancer cell lines, indicating effective inhibition of cancer cell proliferation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Pyrrolidine + Benzothiophene | GABAergic, Antimicrobial, Anticancer |

| Pyrrolidine | Simple five-membered ring | Limited biological activity compared to derivatives |

| Benzothiophene | Aromatic compound | Exhibits some antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(1-Benzothien-2-yl)pyrrolidine, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or transition-metal-catalyzed cross-coupling. For example, a microwave-assisted reaction in n-butanol with cyanothioacetamide (1 equiv.) under controlled heating (150°C) improves yield and reduces side products . Optimization involves adjusting solvent polarity (e.g., DMF for solubility), catalyst loading (e.g., Pd for coupling), and reaction time monitoring via TLC or LC-MS .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : Use a combination of:

- 1H/13C NMR to confirm substituent positions (e.g., benzothiophene integration at δ 7.35–7.29 ppm for aromatic protons) .

- X-ray crystallography to resolve stereochemistry, as demonstrated for related pyrrolidine derivatives in crystal structure reports .

- LC-HRMS for molecular weight validation (e.g., [M+H]+ = 404.1974) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Methodological Answer :

- Receptor binding assays (e.g., orexin receptor antagonism via competitive radioligand displacement) .

- Cellular viability assays (MTT or resazurin) to assess cytotoxicity.

- Enzyme inhibition studies (e.g., IC50 determination using fluorogenic substrates).

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity of this compound derivatives?

- Methodological Answer :

- Systematically modify substituents on the benzothiophene or pyrrolidine rings (e.g., electron-withdrawing groups at the 3-position of benzothiophene to enhance receptor affinity) .

- Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes and prioritize synthetic targets .

- Validate SAR via pharmacophore mapping and in vitro dose-response curves .

Q. What strategies are effective for resolving enantiomers of chiral this compound derivatives?

- Methodological Answer :

- Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) and isocratic elution (hexane:isopropanol 90:10) .

- Enzymatic resolution using lipases or esterases to hydrolyze specific stereoisomers .

- Crystallization-induced asymmetric transformation (CIAT) with chiral auxiliaries .

Q. How can researchers address discrepancies between in vitro potency and in vivo efficacy for this compound?

- Methodological Answer :

- Evaluate pharmacokinetic parameters :

- Metabolic stability (e.g., liver microsome assays) .

- Plasma protein binding (equilibrium dialysis) to assess free drug concentration.

- Optimize logP (e.g., via prodrug strategies) to enhance blood-brain barrier penetration for CNS targets .

Q. What are the critical stability considerations for this compound under experimental conditions?

- Methodological Answer :

- Light sensitivity : Store in amber vials under inert gas (N2/Ar) to prevent photodegradation .

- Thermal stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring .

- pH-dependent hydrolysis : Avoid aqueous buffers outside pH 6–8 unless stabilized by co-solvents (e.g., DMSO) .

Data Contradiction Analysis

Q. How should conflicting data on biological activity between independent studies be reconciled?

- Methodological Answer :

- Compare assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO), ligand concentrations, or incubation times may explain variability .

- Validate purity via HPLC-UV/ELSD (>95% purity threshold) to rule out impurity-driven artifacts .

- Replicate experiments using standardized protocols (e.g., NIH Assay Guidance Manual).

Safety and Handling

Q. What precautions are necessary when handling this compound in the laboratory?

- Methodological Answer :

- Use fume hoods and PPE (nitrile gloves, lab coat) due to potential respiratory irritancy .

- In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician with SDS documentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.